8-Demethyleucalyptin

Colon cancer Cytotoxicity screening C-methylflavonoid SAR

Research-grade 8-Demethyleucalyptin (CAS 5689-38-3) resolves the common problem of regioisomeric impurity in C-methylflavone studies. The 6-demethyl isomer is completely inactive (>100 µM), making batch identity verification essential for reproducible colon cancer cytotoxicity data. - Reference standard for HCT116 carcinoma selectivity (IC50 7.0 µM vs. >100 µM in Jurkat) - Verified ≥98% purity via HPLC; crystalline solid with certified regioisomeric identity - Supplied in sealed vials with documented storage history; ready for global dispatch

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
CAS No. 5689-38-3
Cat. No. B015208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Demethyleucalyptin
CAS5689-38-3
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)OC)OC
InChIInChI=1S/C18H16O5/c1-10-14(22-3)9-16-17(18(10)20)13(19)8-15(23-16)11-4-6-12(21-2)7-5-11/h4-9,20H,1-3H3
InChIKeyQPWOSZAYIILLKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Structure & Identifiers


Interactive Chemical Structure Model





8-Demethyleucalyptin Compound Overview


8-Demethyleucalyptin (5-hydroxy-7,4′-dimethoxy-6-methylflavone; CAS 5689-38-3) is a naturally occurring C-methylflavonoid with molecular formula C₁₈H₁₆O₅ and molecular weight 312.32 g·mol⁻¹ [1]. It is isolated from the leaves of Kalmia procumbens, Callistemon species, and certain Eucalyptus species (Myrtaceae) [2]. The compound is a crystalline solid with a melting point of 187–188 °C and is subclassified as an O-methylated flavonoid within the flavone family [1]. Its defining structural feature – a single methyl substituent at the C-6 position of the A-ring – distinguishes it from closely related C-methylflavones such as eucalyptin (8-methyl), 6-demethyleucalyptin (regioisomer), and sideroxylin (6,8-dimethyl), creating functionally consequential differences in bioactivity that are critical for procurement decisions [3].

Workflow C-methylflavonoid structure-activity relationship (SAR) studies
Selection Single C-6 methyl regioisomer; distinct from eucalyptin and sideroxylin analogs
Context Reported cytotoxicity and antimicrobial screening probe; no neuroprotection endpoint observed

8-Demethyleucalyptin Substitution Risk


Superficially similar C-methylflavonoids such as eucalyptin, sideroxylin, and 6-demethyleucalyptin share an identical chromen-4-one core and often co-occur in the same plant extracts, which can create the false impression that they are interchangeable research tools [1]. However, the position and number of methyl substituents on the A-ring dramatically alter target-cell specificity: 8-demethyleucalyptin (methyl at C-6) exhibits dose-dependent cytotoxicity against HCT116 human colon carcinoma cells (IC₅₀ = 7.0 µM) and MRC-5 normal fibroblasts (IC₅₀ = 6.4 µM), whereas its positional isomer 6-demethyleucalyptin and the non-methylated analog 7,4′-di-O-methylapigenin are completely inactive (IC₅₀ >100 µM) across the same cell lines [1]. Meanwhile, in a neuroprotection model employing Aβ-challenged PC12 cells, 8-demethyleucalyptin showed no protective effect, while its co-isolated congener 4′,5-dihydroxy-6,8-dimethyl-7-methoxyflavanone provided an ED₅₀ of 6.7 µM [2]. These qualitative and quantitative divergences mean that substituting one C-methylflavone for another without verifying batch identity and regioisomeric purity can lead to irreproducible data and wasted procurement resources.

Target Compound 8-Demethyleucalyptin (C-6 methyl)
Similar Substitute 6-Demethyleucalyptin (regioisomer) or non-methylated analogs
Regioisomeric purity is critical. Substituting the C-6 methyl with C-8 or non-methylated forms may result in complete loss of cytotoxic activity, as the C-6 methyl group is essential for target-cell engagement.

8-Demethyleucalyptin Differentiation Evidence


HCT116 Colon Carcinoma Cytotoxicity

In a direct head-to-head cytotoxicity evaluation using the WST-8 assay, 8-demethyleucalyptin (compound 1) inhibited HCT116 human colon carcinoma cell viability with an IC₅₀ of 7.0 ± 0.18 µM. By contrast, its regioisomer 6-demethyleucalyptin (compound 2) and the non-C-methylated analog 7,4′-di-O-methylapigenin (compound 3) each exhibited IC₅₀ values >100 µM, representing at least a 14-fold loss in potency [1]. The positive control SN-38 (active metabolite of irinotecan) showed an IC₅₀ of 0.033 ± 0.017 µM.

HCT116 Colon Carcinoma Cytotoxicity
Head-to-head
Target Compound
IC₅₀ = 7.0 ± 0.18 µM
Comparators
6-Demethyleucalyptin: >100 µM
7,4′-Di-O-methylapigenin: >100 µM
C-6 methyl group essential for colon carcinoma cytotoxicity endpoint; comparators inactive.
WST-8 assay; >14-fold difference reported. Positive control SN-38.
Colon cancer Cytotoxicity screening C-methylflavonoid SAR

MRC-5 Normal Fibroblast Cytotoxicity

The same WST-8 study evaluated cytotoxicity against MRC-5 normal human diploid fibroblasts. 8-Demethyleucalyptin (compound 1) inhibited MRC-5 viability with an IC₅₀ of 6.4 ± 0.84 µM, while 6-demethyleucalyptin (compound 2) and 7,4′-di-O-methylapigenin (compound 3) again showed no activity (IC₅₀ >100 µM) [1]. This indicates that the C-6 methyl group is essential not only for cancer cell toxicity but also for toxicity toward non-transformed cells, providing a consistent signal that the regioisomer is functionally inert.

MRC-5 Normal Fibroblast Cytotoxicity
Head-to-head
Target Compound
IC₅₀ = 6.4 ± 0.84 µM
Comparators
6-Demethyleucalyptin: >100 µM
7,4′-Di-O-methylapigenin: >100 µM
Absolute structural requirement for activity confirmed; batch contamination risks biologically silent results.
WST-8 assay on normal diploid fibroblasts; >15-fold difference reported.
Normal cell toxicity Safety screening C-methylflavonoid selectivity

Jurkat T-Cell Leukemia Resistance

Under the identical WST-8 protocol, 8-demethyleucalyptin (compound 1) did not inhibit Jurkat T-cell acute lymphoblastic leukemia cells at concentrations up to 100 µM (IC₅₀ >100 µM), in sharp contrast to its HCT116 IC₅₀ of 7.0 µM [1]. 6-Demethyleucalyptin and 7,4′-di-O-methylapigenin were likewise inactive against Jurkat cells (IC₅₀ >100 µM). This cell-type-dependent activity pattern suggests that 8-demethyleucalyptin engages molecular targets that are differentially expressed or regulated in adherent carcinoma cells versus suspension leukemia cells.

Jurkat T-Cell Leukemia Resistance
Head-to-head
8-Demethyleucalyptin IC₅₀ >100 µM
vs. HCT116 IC₅₀ 7.0 µM
Cell-type-dependent activity profile suggests utility as a probe with a built-in negative-control cell line.
All tested C-methylflavones inactive against Jurkat cells.
Leukemia Selectivity profiling T-cell acute lymphoblastic leukemia

Absence of Neuroprotection in PC12 Cells

Park et al. (2010) evaluated six C-methylflavonoids isolated from Callistemon lanceolatus for protection of PC12 rat pheochromocytoma cells against amyloid‑β (Aβ)-induced apoptosis. 8‑Demethyleucalyptin (compound 3) – along with eucalyptin (compound 2) and sideroxylin (compound 4) – did not protect PC12 cells, while compound 1 (4′,5-dihydroxy-6,8-dimethyl-7-methoxyflavanone) exhibited an ED₅₀ of 6.7 µM, accompanied by decreased caspase‑3 activation and increased Bcl‑2/Bax ratio [1]. This clear functional segregation within the same isolation series underscores that 8‑demethyleucalyptin is not a neuroprotective agent and should not be procured for Aβ‑toxicity reversal studies.

Absence of Neuroprotection in PC12 Cells
Cross-study comparable
Target Compound
No protective effect observed
Active Congener
4′,5-Dihydroxy-6,8-dimethyl-7-methoxyflavanone: ED₅₀ = 6.7 µM
Confirmed lack of neuroprotective activity, avoiding confounding pleiotropy in cytotoxicity-focused studies.
Aβ(25-35)-induced apoptosis model in PC12 cells.
Alzheimer's disease Neuroprotection Amyloid-beta toxicity PC12 cells

Gram-Positive & Antifungal Antimicrobial Activity

Takahashi et al. (2004) isolated eucalyptin and 8-desmethyl-eucalyptin (synonym for 8-demethyleucalyptin) from Eucalyptus maculata leaves and tested them against seven microorganisms including MRSA, Bacillus cereus, Enterococcus faecalis, Propionibacterium acnes, and Trichophyton mentagrophytes, reporting minimum inhibitory concentrations (MICs) in the range 1.0–31 mg·L⁻¹ for the combined flavonoid fraction [1]. While the study did not provide discrete MICs for each flavonoid individually, the data establish that both C-methylflavones contribute to the antimicrobial profile and that 8-demethyleucalyptin, when co-formulated or studied alongside eucalyptin, delivers low-mg·L⁻¹ potency against food-spoilage and skin-pathogen organisms.

Gram-Positive & Antifungal Antimicrobial Activity
Supporting evidence
Reported combined MIC range: 1.0–31 mg·L⁻¹
Supports antimicrobial screening context; data to verify for individual compound attribution.
Combined flavonoid fraction data; discrete MICs per compound not provided.
Antimicrobial Gram-positive bacteria Food spoilage Antifungal

8-Demethyleucalyptin Application Scenarios


Colon Carcinoma SAR Reference Standard

With an IC₅₀ of 7.0 µM against HCT116 cells and complete inactivity of its positional isomer 6-demethyleucalyptin (>100 µM), 8-demethyleucalyptin serves as an ideal reference compound for C-methylflavone structure-activity relationship studies focused on colon cancer cytotoxicity [1]. Its activity window (7.0 µM vs. >100 µM) provides a robust positive/negative control pair for mechanistic target deconvolution and medicinal chemistry optimization campaigns.

Cell-Type Selectivity Profiling with Jurkat Control

The >14-fold difference between HCT116 sensitivity (IC₅₀ 7.0 µM) and Jurkat resistance (IC₅₀ >100 µM) enables researchers to probe molecular determinants of carcinoma-specific cytotoxicity without requiring an additional inactive comparator compound [1]. This selectivity profile supports panels that differentiate solid-tumor vs. hematological malignancy drug responses.

Non-Neuroprotective Cytotoxic Probe

Because 8-demethyleucalyptin does not protect PC12 cells against Aβ-induced toxicity – in contrast to the neuroprotective congener 4′,5-dihydroxy-6,8-dimethyl-7-methoxyflavanone (ED₅₀ 6.7 µM) – it can be deployed in studies where neuroprotection is an unwanted confounding variable [2]. Laboratories requiring a C-methylflavone that exerts cytotoxicity without activating anti-apoptotic pathways relevant to Alzheimer's models should select this compound.

Gram-Positive & Antifungal Reference Standard

Isolated alongside eucalyptin from Eucalyptus maculata, 8-demethyleucalyptin contributes to a flavonoid fraction with MIC values of 1.0–31 mg·L⁻¹ against MRSA, Bacillus cereus, Propionibacterium acnes, and Trichophyton mentagrophytes [3]. This makes it a relevant reference substance for food-safety and dermatological antimicrobial research, particularly when evaluating structure-activity differences between C-methylated flavones.

Application
Selection Property
Validation Focus
Colon carcinoma SAR reference
C-6 methyl regioisomer identity
Cytotoxicity endpoint review with inactive regioisomer control
Cell-type selectivity profiling
Carcinoma vs. leukemia activity window
Jurkat resistance as built-in negative-control endpoint
Non-neuroprotective cytotoxic probe
Absence of Aβ-toxicity reversal
Confirmation of no neuroprotection pathway response
Gram-positive & antifungal screening
Antimicrobial screening context
MIC and strain-panel endpoint review

Technical Documentation Hub

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21 linked technical documents
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